![molecular formula C10H8ClN5O4S B13951619 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide typically involves the reaction of 6-chloro-5-nitropyrimidin-4-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The process can be summarized as follows:
Starting Materials: 6-chloro-5-nitropyrimidin-4-amine and benzenesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The base (triethylamine) is added to the reaction mixture to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups on the pyrimidine ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and benzenesulfonyl chloride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 4-[(6-chloro-5-aminopyrimidin-4-yl)amino]benzenesulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
科学的研究の応用
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase isozymes.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through the inhibition of carbonic anhydrase isozymes. The mechanism involves the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making the compound useful in the treatment of diseases such as glaucoma, epilepsy, and certain cancers.
類似化合物との比較
Similar Compounds
6-Chloro-5-nitropyrimidin-4-amine: A precursor in the synthesis of the target compound.
Benzenesulfonamide: A simpler sulfonamide compound with similar functional groups.
Uniqueness
4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase isozymes. This specificity makes it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C10H8ClN5O4S |
|---|---|
分子量 |
329.72 g/mol |
IUPAC名 |
4-[(6-chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C10H8ClN5O4S/c11-9-8(16(17)18)10(14-5-13-9)15-6-1-3-7(4-2-6)21(12,19)20/h1-5H,(H2,12,19,20)(H,13,14,15) |
InChIキー |
DCTSAUVMCCOZNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=C(C(=NC=N2)Cl)[N+](=O)[O-])S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


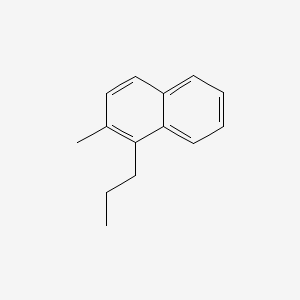
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
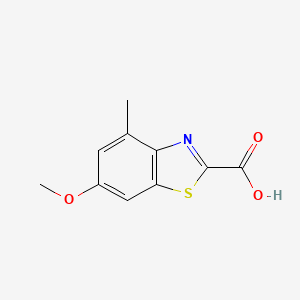
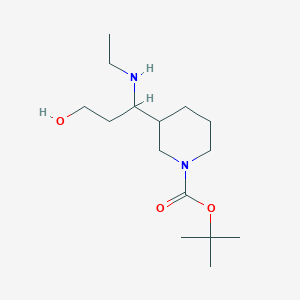

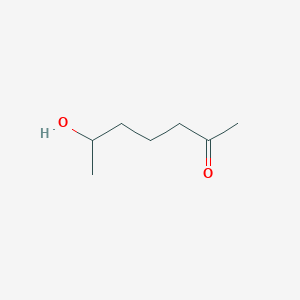
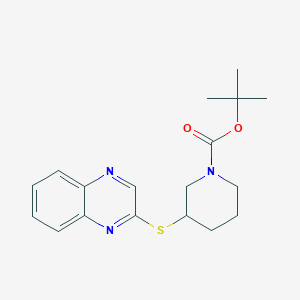
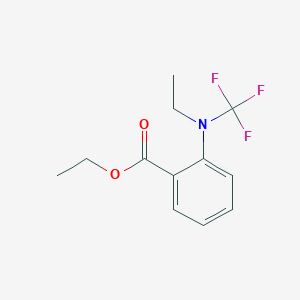

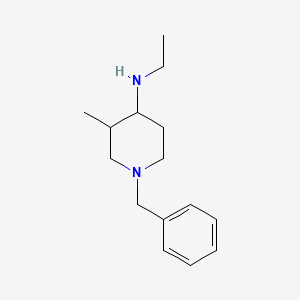
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
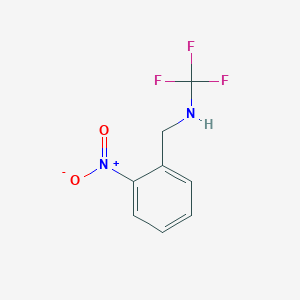

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanone](/img/structure/B13951613.png)
